molecular formula C21H22N2O B8618860 N,N-Diethyl-1-(p-tolyl)isoquinoline-3-carboxamide CAS No. 89257-76-1

N,N-Diethyl-1-(p-tolyl)isoquinoline-3-carboxamide

Cat. No.: B8618860
CAS No.: 89257-76-1
M. Wt: 318.4 g/mol
InChI Key: WPIXGZVJJBQKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-1-(p-tolyl)isoquinoline-3-carboxamide is a chemical compound with the molecular formula C21H22N2O and a molecular weight of 318.41 g/mol . This compound is known for its unique structure, which includes an isoquinoline core substituted with a 4-methylphenyl group and a carboxamide functional group. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-1-(p-tolyl)isoquinoline-3-carboxamide typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. One common method includes the use of N,N-diethylamine and 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-1-(p-tolyl)isoquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

N,N-Diethyl-1-(p-tolyl)isoquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-1-(p-tolyl)isoquinoline-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-1-(4-chlorophenyl)isoquinoline-3-carboxamide
  • N,N-Diethyl-1-(4-fluorophenyl)isoquinoline-3-carboxamide
  • N,N-Diethyl-1-(4-bromophenyl)isoquinoline-3-carboxamide

Uniqueness

N,N-Diethyl-1-(p-tolyl)isoquinoline-3-carboxamide is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, biological activity, and overall stability compared to its analogs .

Properties

CAS No.

89257-76-1

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

N,N-diethyl-1-(4-methylphenyl)isoquinoline-3-carboxamide

InChI

InChI=1S/C21H22N2O/c1-4-23(5-2)21(24)19-14-17-8-6-7-9-18(17)20(22-19)16-12-10-15(3)11-13-16/h6-14H,4-5H2,1-3H3

InChI Key

WPIXGZVJJBQKDB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Operations are carried out as for Example 7, starting from 5 g of 1-(4-methylphenyl) isoquinoline 3-carboxylic acid, 2.18 g of triethylamine, 2.39 g of ethyl chloroformate and 1.83 g of diethylamine in 190 ml of chloroform. 3.25 g of N,N-diethyl 1-(4-methylphenyl) isoquinoline 3-carboxamide melting at 113° C., are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step Two
Quantity
2.39 g
Type
reactant
Reaction Step Three
Quantity
1.83 g
Type
reactant
Reaction Step Four
Quantity
190 mL
Type
solvent
Reaction Step Five

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